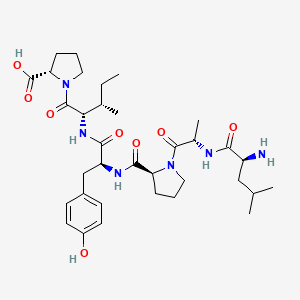

L-Leucyl-L-alanyl-L-prolyl-L-tyrosyl-L-isoleucyl-L-proline

Descripción

L-Leucyl-L-alanyl-L-prolyl-L-tyrosyl-L-isoleucyl-L-proline is a peptide compound composed of six amino acids: leucine, alanine, proline, tyrosine, isoleucine, and proline. Peptides like this one are of significant interest due to their potential biological activities and applications in various fields such as medicine, biology, and chemistry.

Propiedades

Número CAS |

393169-47-6 |

|---|---|

Fórmula molecular |

C34H52N6O8 |

Peso molecular |

672.8 g/mol |

Nombre IUPAC |

(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C34H52N6O8/c1-6-20(4)28(33(46)40-16-8-10-27(40)34(47)48)38-30(43)25(18-22-11-13-23(41)14-12-22)37-31(44)26-9-7-15-39(26)32(45)21(5)36-29(42)24(35)17-19(2)3/h11-14,19-21,24-28,41H,6-10,15-18,35H2,1-5H3,(H,36,42)(H,37,44)(H,38,43)(H,47,48)/t20-,21-,24-,25-,26-,27-,28-/m0/s1 |

Clave InChI |

MTEAVMWUCZCBEL-MDAZJAFHSA-N |

SMILES isomérico |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C)NC(=O)[C@H](CC(C)C)N |

SMILES canónico |

CCC(C)C(C(=O)N1CCCC1C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(CC(C)C)N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucyl-L-alanyl-L-prolyl-L-tyrosyl-L-isoleucyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is coupled to the growing chain using reagents like HBTU or DIC in the presence of a base such as DIPEA.

Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

Cleavage: The final peptide is cleaved from the resin and purified using HPLC (high-performance liquid chromatography).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

L-Leucyl-L-alanyl-L-prolyl-L-tyrosyl-L-isoleucyl-L-proline can undergo various chemical reactions, including:

Oxidation: This reaction can modify the tyrosine residue, forming dityrosine or other oxidized products.

Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

Reduction: Reducing agents like DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine) are used.

Substitution: Amino acid substitution is typically performed during the synthesis phase using protected amino acid derivatives.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine formation, while reduction can break disulfide bonds, leading to linearized peptides.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1. Antihypertensive Effects

Research indicates that certain dipeptides, including those similar to L-Leucyl-L-alanyl-L-prolyl-L-tyrosyl-L-isoleucyl-L-proline, exhibit antihypertensive properties by acting as inhibitors of the angiotensin-converting enzyme (ACE). This inhibition can lead to vasodilation and reduced blood pressure, which is beneficial for treating hypertension .

1.2. Vasodilatory Properties

The compound has been shown to possess vasodilatory effects, which can be useful in developing treatments for cardiovascular diseases. Studies have demonstrated that specific peptide sequences can enhance blood flow and reduce vascular resistance, making them candidates for therapeutic formulations aimed at improving heart health .

1.3. Neuroprotective Effects

Peptides similar to this compound have been explored for their neuroprotective effects. They may help in preventing neurodegeneration and could be beneficial in treating conditions such as Alzheimer's disease and other forms of dementia .

Nutritional Applications

2.1. Taste Enhancement

Peptides like this compound are being investigated for their ability to enhance flavor profiles in food products. Certain combinations of amino acids can modulate taste sensations, making them valuable in the food industry for developing healthier and more palatable products .

2.2. Functional Foods

Incorporating bioactive peptides into functional foods can improve health outcomes by providing additional benefits beyond basic nutrition. These peptides may support digestion, enhance immune function, and contribute to overall well-being .

Cosmetic Applications

3.1. Skin Health

Peptides are increasingly used in cosmetic formulations due to their ability to promote skin hydration and elasticity. This compound could potentially be included in skincare products aimed at reducing signs of aging and improving skin texture through enhanced collagen synthesis .

Research Findings and Case Studies

Mecanismo De Acción

The mechanism of action of L-Leucyl-L-alanyl-L-prolyl-L-tyrosyl-L-isoleucyl-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.

Comparación Con Compuestos Similares

Similar Compounds

Cyclo(L-Leucyl-L-Prolyl): A cyclic dipeptide with antifungal properties.

L-Prolyl-L-alanyl-L-alanyl-L-leucyl-L-alanyl-L-proline: Another peptide with a similar structure.

Uniqueness

L-Leucyl-L-alanyl-L-prolyl-L-tyrosyl-L-isoleucyl-L-proline is unique due to its specific sequence and combination of amino acids, which confer distinct biological activities and potential applications. Its structure allows for specific interactions with molecular targets, making it valuable for research and therapeutic purposes.

Actividad Biológica

L-Leucyl-L-alanyl-L-prolyl-L-tyrosyl-L-isoleucyl-L-proline is a complex peptide that belongs to a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific peptide, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

This compound is a cyclic hexapeptide composed of six amino acids. The unique sequence and cyclic structure contribute to its stability and biological activity. Cyclopeptides, including this compound, often exhibit enhanced resistance to enzymatic degradation, making them attractive candidates for drug development.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

- Antimicrobial Activity : Similar cyclic peptides have demonstrated significant antimicrobial properties. For instance, cyclo(l-leucyl-l-prolyl) has been shown to inhibit aflatoxin production by Aspergillus parasiticus, a potent carcinogen. This inhibition was attributed to the repression of aflatoxin-related gene transcription, indicating a potential role in food safety and preservation .

- Anti-inflammatory Effects : Peptides like this compound may exert anti-inflammatory effects by modulating immune responses. Studies on related peptides suggest they can reduce the secretion of pro-inflammatory cytokines, which are crucial in various inflammatory diseases.

- Neuroprotective Properties : Research indicates that certain derivatives of leucine-containing peptides can provide neuroprotection in models of brain injury. For example, FMOC-L-leucine has shown protective effects against seizures and neurotoxicity in immature brains, suggesting that similar compounds may have therapeutic potential in neurodegenerative conditions .

The mechanisms underlying the biological activities of this compound are complex and multifaceted:

- Gene Regulation : The ability to modulate gene expression is a significant mechanism through which this peptide exerts its effects. By influencing transcription factors and signaling pathways, it can alter the expression of genes involved in inflammation and cell survival.

- Cell Signaling : Peptides often interact with cell surface receptors, activating intracellular signaling cascades that lead to various physiological responses. This interaction can influence processes such as apoptosis, proliferation, and immune responses.

- Stabilization of Protein Structures : The cyclic nature of this peptide may enhance its interaction with target proteins, stabilizing their conformation and prolonging their activity within biological systems.

Case Studies

Several studies highlight the potential applications and efficacy of related peptides:

- Aflatoxin Inhibition : A study demonstrated that cyclo(l-leucyl-l-prolyl) significantly inhibited aflatoxin production at concentrations as low as 0.20 mg/ml. This finding underscores the potential for using such peptides in food safety applications .

- Neuroprotective Effects : In animal models, FMOC-L-leucine provided neuroprotection against seizures induced by magnesium deficiency. This suggests that similar peptides could be explored for treating neurological disorders .

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.